molecular formula C28H33FN4O3 B4698060 6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one

6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B4698060
M. Wt: 492.6 g/mol
InChI Key: GXLOBELRXNITGJ-UHFFFAOYSA-N
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Description

6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include ethyl acetoacetate, piperazine, and 2-fluorobenzaldehyde. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-6-ethyl-2H-chromen-2-one
  • 6-ethyl-4-[(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one
  • 6-ethyl-4-[(4-{2-[4-(2-bromophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one

Uniqueness

The uniqueness of 6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one lies in its specific structural features, such as the presence of the fluorophenyl group and the chromen-2-one core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-ethyl-4-[[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33FN4O3/c1-2-21-7-8-26-23(17-21)22(18-28(35)36-26)19-30-9-11-31(12-10-30)20-27(34)33-15-13-32(14-16-33)25-6-4-3-5-24(25)29/h3-8,17-18H,2,9-16,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLOBELRXNITGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one
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6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one
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6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one
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6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one
Reactant of Route 5
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6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one
Reactant of Route 6
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6-ethyl-4-[(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}piperazin-1-yl)methyl]-2H-chromen-2-one

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